An In-depth Technical Guide to Telaprevir-d4: Chemical Structure, Properties, and Analytical Applications
An In-depth Technical Guide to Telaprevir-d4: Chemical Structure, Properties, and Analytical Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Telaprevir-d4, a deuterated analog of the potent hepatitis C virus (HCV) NS3/4A protease inhibitor, Telaprevir. This document details its chemical structure, physicochemical properties, and its critical role as an internal standard in bioanalytical method development and pharmacokinetic studies.
Core Chemical Identity and Properties
Telaprevir-d4 is a synthetic, stable isotope-labeled version of Telaprevir, where four hydrogen atoms have been replaced with deuterium. This isotopic labeling renders it an ideal internal standard for mass spectrometry-based quantification of Telaprevir in biological matrices.
Chemical Structure and Identification
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IUPAC Name: (1S,3aR,6aS)-2-((S)-2-((S)-2-cyclohexyl-2-(pyrazine-2-carboxamido)acetamido)-3,3-dimethylbutanoyl)-N-((S)-1-((cyclopropyl-2,2,3,3-d4)amino)-1,2-dioxohexan-3-yl)octahydrocyclopenta[c]pyrrole-1-carboxamide
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Synonyms: VX-950-d4, (R)-Telaprevir-d4[1]
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Molecular Formula: C₃₆H₄₉D₄N₇O₆[1]
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Molecular Weight: 683.87 g/mol [1]
Physicochemical Properties
The following table summarizes the key physicochemical properties of Telaprevir. These properties are expected to be very similar for Telaprevir-d4, as deuterium substitution has a minimal effect on these parameters.
| Property | Value | Source |
| pKa (Strongest Acidic) | 11.84 - 11.86 | [1][2] |
| pKa (Strongest Basic) | -0.58 | [1] |
| logP | 2.56 - 2.58 | [1] |
| Water Solubility | 0.0047 mg/mL - 0.0355 mg/mL (practically insoluble) | [1][3] |
| Solubility in Organic Solvents | Soluble in DMSO (≥ 50 mg/mL), slightly soluble in Methanol. | [2][4][5] |
| Melting Point | 116-123°C | [2] |
Biological Activity and Mechanism of Action of Telaprevir
Telaprevir-d4 is not intended for therapeutic use but serves as an analytical tool for its active counterpart, Telaprevir. Telaprevir is a direct-acting antiviral agent that potently and selectively inhibits the HCV NS3/4A serine protease.[2][6] This enzyme is crucial for the replication of the hepatitis C virus.[6]
The NS3/4A protease is responsible for cleaving the HCV polyprotein into mature non-structural proteins (NS4A, NS4B, NS5A, and NS5B), which are essential for viral replication.[6] By binding to the active site of the NS3/4A protease, Telaprevir blocks this cleavage process, thereby halting viral maturation and replication.[7]
Furthermore, the HCV NS3/4A protease plays a role in the virus's evasion of the host's innate immune system. It achieves this by cleaving two key adaptor proteins, MAVS (Mitochondrial Antiviral-Signaling protein) and TRIF (TIR-domain-containing adapter-inducing interferon-β), which are critical for initiating the interferon signaling cascade in response to viral infection. By inhibiting the NS3/4A protease, Telaprevir may also help to restore the host's natural antiviral immune response.
Below is a diagram illustrating the mechanism of action of Telaprevir.
Experimental Protocols: Quantification of Telaprevir using Telaprevir-d4
Telaprevir-d4 is primarily used as an internal standard (IS) for the accurate quantification of Telaprevir in biological samples, such as plasma, using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The following protocol is a synthesized methodology based on published bioanalytical methods.[6][8]
Objective
To determine the concentration of Telaprevir in human plasma samples using a validated LC-MS/MS method with Telaprevir-d4 as the internal standard.
Materials and Reagents
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Telaprevir analytical standard
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Telaprevir-d4 (internal standard)
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Human plasma (blank)
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Acetonitrile (ACN), HPLC grade
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Methanol (MeOH), HPLC grade
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Ammonia solution (25%)
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tert-Butyl methyl ether (TBME)
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Water, HPLC grade
Instrumentation
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High-Performance Liquid Chromatography (HPLC) system
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Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source
Experimental Workflow
The following diagram outlines the general workflow for a pharmacokinetic study sample analysis.
Detailed Procedure
3.5.1. Preparation of Stock and Working Solutions
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Telaprevir Stock Solution (1 mg/mL): Accurately weigh and dissolve Telaprevir in methanol.
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Telaprevir-d4 Stock Solution (1 mg/mL): Accurately weigh and dissolve Telaprevir-d4 in methanol.
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Working Solutions: Prepare serial dilutions of the Telaprevir stock solution with a methanol/water mixture to create calibration standards and quality control (QC) samples. Prepare a working solution of Telaprevir-d4.
3.5.2. Sample Preparation (Liquid-Liquid Extraction)
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To 100 µL of plasma sample (calibration standard, QC, or unknown), add 25 µL of the Telaprevir-d4 working solution.
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Vortex briefly to mix.
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Add 1 mL of TBME.
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Vortex for 5 minutes.
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Centrifuge at 4000 rpm for 10 minutes.
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Transfer the organic supernatant to a clean tube.
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Evaporate the solvent to dryness under a stream of nitrogen at 40°C.
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Reconstitute the residue in 100 µL of the mobile phase.
3.5.3. LC-MS/MS Conditions
| Parameter | Condition |
| HPLC Column | Reversed-phase C18 column (e.g., Accucore C18) |
| Mobile Phase A | Water:Ammonia (25%) (100:0.01, v/v) |
| Mobile Phase B | ACN:MeOH:Ammonia (25%) (15:85:0.01, v/v/v) |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 10 µL |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| MS/MS Transitions | Telaprevir: m/z 680.6 → 322.4Telaprevir-d4: m/z 684.6 → [product ion] |
Note: The specific product ion for Telaprevir-d4 should be determined during method development.
3.5.4. Data Analysis
Quantify Telaprevir in the unknown samples by constructing a calibration curve from the peak area ratio of Telaprevir to Telaprevir-d4 versus the concentration of the calibration standards.
Signaling Pathway Visualization
The following diagram illustrates the signaling pathway of the HCV NS3/4A protease and its inhibition by Telaprevir.
Conclusion
Telaprevir-d4 is an indispensable tool for the accurate and precise quantification of Telaprevir in preclinical and clinical research. Its chemical and physical properties closely mimic those of the parent drug, making it an ideal internal standard for LC-MS/MS-based bioanalysis. A thorough understanding of its properties and the mechanism of action of Telaprevir is essential for the development of robust analytical methods to support the development of antiviral therapies.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Telaprevir | 402957-28-2 [chemicalbook.com]
- 3. ijpcbs.com [ijpcbs.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. selleckchem.com [selleckchem.com]
- 6. Validation of a sensitive LC/MS/MS method for the determination of telaprevir and its R-isomer in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Determination of the HCV Protease Inhibitor Telaprevir in Plasma and Dried Blood Spot by Liquid Chromatography-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Validation of an electrospray ionisation LC-MS/MS method for quantitative analysis of telaprevir and its R-diastereomer - PubMed [pubmed.ncbi.nlm.nih.gov]
